molecular formula C12H11NO3S2 B2422539 5-(2,5-Dimethoxy-benzylidene)-2-thioxo-thiazolidin-4-one CAS No. 127378-17-0

5-(2,5-Dimethoxy-benzylidene)-2-thioxo-thiazolidin-4-one

Cat. No. B2422539
CAS RN: 127378-17-0
M. Wt: 281.34
InChI Key: WEDXIWUKUHJGIR-POHAHGRESA-N
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Description

The compound “5-(2,5-Dimethoxy-benzylidene)-2-thioxo-thiazolidin-4-one” is a chemical substance with the molecular formula C19H17NO3S2 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a linear formula of C19H17NO3S2 . The average mass is 371.473 Da . More detailed structural analysis or spectroscopic data is not available in the search results.


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(2,5-Dimethoxy-benzylidene)-2-thioxo-thiazolidin-4-one” are not explicitly mentioned in the search results. The compound has a molecular weight of 371.48 .

Scientific Research Applications

Synthesis and Potential Applications

  • Design and Microwave Synthesis as Protein Kinase Inhibitors : A study reported the synthesis of new 5-arylidene-2-thioxo-1,3-thiazolidin-4-ones, among which certain compounds were identified as potent inhibitors of the protein kinase DYRK1A, suggesting potential applications in treating neurological or oncological disorders (Bourahla et al., 2021).

  • Synthesis Under Microwave Irradiation Using Glycine : Another study focused on a clean and novel synthesis method of 5-benzylidene-2-thioxothiazolidin-4-ones using microwave irradiation, indicating an efficient and environmentally friendly approach (Yang & Yang, 2011).

  • Antifungal Applications : Research into 5-Arylidene-2,4-thiazolidinediones and their 2-thioxo analogs demonstrated high antifungal activity, suggesting their use in developing new antifungal agents (Levshin et al., 2022).

  • Supramolecular Structures Study : A study on the supramolecular structures of various 5-arylmethylene-2-thioxothiazolidin-4-ones highlighted their potential in materials science and crystal engineering (Delgado et al., 2005).

  • Microwave-Induced Synthesis for Thiazolidine Motif : The development of a microwave-induced method for synthesizing the thiazolidine motif, including 5-benzylidene-thiazolidine-2,4-dione and 5-benzylidene-2-thioxothiazolidine-4-one compounds, presents a rapid and efficient synthetic approach (Kumar et al., 2006).

Potential Therapeutic Applications

  • Inhibitors of ADAMTS-5 for Osteoarthritis : Research on 5-Benzylidene-2-thioxo-thiazolidin-4-one derivatives as inhibitors of ADAMTS-5, an enzyme related to osteoarthritis, suggests their potential as disease-modifying drugs for this condition (Bursavich et al., 2007).

  • Antihypertensive and Antiarrhythmic Agents : A study synthesized derivatives containing the 5-benzylidene-2-(phenylimino)-thiazolidin-4-one moiety and tested them for antihypertensive and antiarrhythmic activities, showing the potential of these compounds in cardiovascular drug development (Bhalgat et al., 2014).

  • Anticancer Activity : Compounds of 5-benzylidene-2-phenylimino-1,3-thiazolidin-4-one (BPT) analogs have been identified to induce apoptosis in cancer cells, indicating their potential as anticancer agents (Wu et al., 2006).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals. They do not collect analytical data for this product. The buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

(5E)-5-[(2,5-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3S2/c1-15-8-3-4-9(16-2)7(5-8)6-10-11(14)13-12(17)18-10/h3-6H,1-2H3,(H,13,14,17)/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEDXIWUKUHJGIR-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=C2C(=O)NC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=C/2\C(=O)NC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-5-(2,5-dimethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one

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